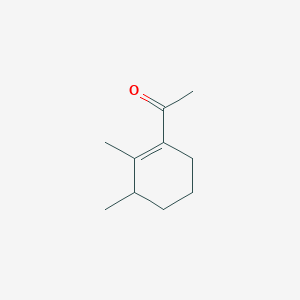
1-(2,3-Dimethylcyclohexen-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dimethylcyclohex-1-en-1-yl)ethan-1-one is an organic compound with the molecular formula C10H16O. It is a colorless liquid that is often used in various chemical applications due to its unique structure and properties .
Méthodes De Préparation
The synthesis of 1-(2,3-Dimethylcyclohex-1-en-1-yl)ethan-1-one can be achieved through several methods. One common synthetic route involves the oxidation of 1,4-dimethylcyclohexane using oxygen in the presence of a catalyst . Industrial production methods often involve the use of advanced catalytic processes to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-(2,3-Dimethylcyclohex-1-en-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2,3-Dimethylcyclohex-1-en-1-yl)ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of 1-(2,3-Dimethylcyclohex-1-en-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
1-(2,3-Dimethylcyclohex-1-en-1-yl)ethan-1-one can be compared with other similar compounds such as:
1-(3,4-Dimethylcyclohex-3-en-1-yl)ethan-1-one: This compound has a similar structure but differs in the position of the methyl groups.
1-(1,4-Dimethyl-3-cyclohexen-1-yl)ethan-1-one: Another similar compound with different methyl group positions. The uniqueness of 1-(2,3-Dimethylcyclohex-1-en-1-yl)ethan-1-one lies in its specific structural arrangement, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
121637-55-6 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
1-(2,3-dimethylcyclohexen-1-yl)ethanone |
InChI |
InChI=1S/C10H16O/c1-7-5-4-6-10(8(7)2)9(3)11/h7H,4-6H2,1-3H3 |
Clé InChI |
OOVPGFXHNYHPKH-UHFFFAOYSA-N |
SMILES |
CC1CCCC(=C1C)C(=O)C |
SMILES canonique |
CC1CCCC(=C1C)C(=O)C |
Synonymes |
Ethanone, 1-(2,3-dimethyl-1-cyclohexen-1-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















